propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
“Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H15NO2S . It is related to the compound “2-amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxamide” which is stored in dark places and under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of “this compound” is 225.31 . The InChI code for this compound is 1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3 .
Physical and Chemical Properties Analysis
The compound “2-amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid ethyl ester” is a light yellow to beige-brown crystalline powder . Another related compound, “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carbonitrile”, appears as crystals or powder or crystalline powder and is pale brown in color .
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have demonstrated potential in vitro anti-inflammatory and antioxidant activities. These activities are comparable to those of established drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Synthesis and Biological Evaluation for Antimicrobial Activities
A series of arylidene derivatives of this compound have been synthesized, showcasing significant antimicrobial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus, indicating potential for drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Application in Nucleoside Analog Synthesis
These compounds are also of interest as intermediates in the synthesis of nucleoside analogues with heterobicyclic pseudosugars, important in the development of novel therapeutic agents (Abeijón et al., 2006).
Synthesis of Novel Substituted Thienopyrimidine Derivatives
The compound is utilized in the synthesis of novel substituted thienopyrimidine derivatives, which are explored for various biological applications (Sameep et al., 2012).
CNS Antidepressant Activities
It's also used in the synthesis of heterocyclic compounds with noted anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).
Synthesis of Azo Dyes
Additionally, derivatives of this compound have applications in the synthesis of azo dyes, useful in textile industries (Sabnis & Rangnekar, 1989).
Safety and Hazards
Properties
IUPAC Name |
propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIEOWOBJPEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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